Cas no 101089-83-2 (Benzoic acid,4-[(4-methylphenyl)amino]-, methyl ester)

Benzoic acid,4-[(4-methylphenyl)amino]-, methyl ester structure
101089-83-2 structure
Product Name:Benzoic acid,4-[(4-methylphenyl)amino]-, methyl ester
CAS No:101089-83-2
MF:C15H15NO2
MW:241.285104036331
CID:124486
PubChem ID:29936617
Update Time:2025-04-18

Benzoic acid,4-[(4-methylphenyl)amino]-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4-[(4-methylphenyl)amino]-, methyl ester
    • 4-P-TOLYLAMINO-BENZOIC ACID METHYL ESTER
    • 1-(4-methoxycarbonylphenyl)pyrrolidin-2-one
    • 4-(2-oxo-pyrrolidin-1-yl)-benzoic acid methyl ester
    • 4-[(4-methylphenyl)amino]benzoic acid methyl ester
    • 4'-Methyl-4-methoxycarbonyl-diphenylamin
    • 4-p-Toluidino-benzoesaeure-methylester
    • 4-p-toluidino-benzoic acid methyl ester
    • methyl 4-(2-pyrrolidon-1-yl)benzoate
    • methyl 4-(p-tolylamino)benzoate
    • N-(4-methoxycarbonylphenyl)-2-pyrrolidinone
    • N-(4-methoxycarbonylphenyl)-N-(4-methylphenyl)amine
    • 101089-83-2
    • AKOS015967278
    • FT-0745622
    • 4-p-tolylaminobenzoic acid methyl ester
    • methyl 4-(4-methylanilino)benzoate
    • SB81278
    • Inchi: 1S/C15H15NO2/c1-11-3-7-13(8-4-11)16-14-9-5-12(6-10-14)15(17)18-2/h3-10,16H,1-2H3
    • InChI Key: VXCBNZFZWOSTRQ-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC(=CC=1)NC1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 241.11000
  • Monoisotopic Mass: 241.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 38.3A^2

Experimental Properties

  • Density: 1.15
  • Boiling Point: 389.4°C at 760 mmHg
  • Flash Point: 189.3°C
  • Refractive Index: 1.605
  • PSA: 38.33000
  • LogP: 3.59820
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